molecular formula C8H11Cl2N3 B2987229 (1H-Indazol-4-yl)methanamine dihydrochloride CAS No. 1630907-20-8

(1H-Indazol-4-yl)methanamine dihydrochloride

Cat. No.: B2987229
CAS No.: 1630907-20-8
M. Wt: 220.1
InChI Key: PNEKQUSIGWEJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Indazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₈H₁₁Cl₂N₃. It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms. This compound is primarily used in scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-4-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indazole with formaldehyde and subsequent reduction to form the methanamine derivative. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1H-Indazol-4-yl)methanamine dihydrochloride is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (1H-Indazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (1H-Indazol-3-yl)methanamine dihydrochloride
  • (2H-Indazol-4-yl)methanamine dihydrochloride
  • (1H-Indazol-5-yl)methanamine dihydrochloride

Comparison: (1H-Indazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for targeted research .

Properties

IUPAC Name

1H-indazol-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEKQUSIGWEJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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